molecular formula C11H18N2OS B2907323 {4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1494635-48-1

{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanol

Cat. No. B2907323
CAS RN: 1494635-48-1
M. Wt: 226.34
InChI Key: FXILBRYAPNAHCH-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound containing a five-membered C3NS ring . Thiazoles are known for their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The exact molecular structure of your compound would depend on the specific arrangement and bonding of its atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include factors like melting point, boiling point, solubility, and chemical stability . These properties would depend on the exact structure and composition of your compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For pharmaceutical compounds, this often involves interactions with biological systems or processes . Without more specific information, it’s difficult to provide a detailed mechanism of action for your compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems . Without more specific information, it’s difficult to provide a detailed safety and hazard analysis for your compound.

Future Directions

Thiazoles and their derivatives are a topic of ongoing research due to their wide range of applications and biological activities . Future research could potentially explore new synthesis methods, applications, or biological activities for your compound.

properties

IUPAC Name

[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-9-13-10(7-15-9)6-11(8-14)2-4-12-5-3-11/h7,12,14H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXILBRYAPNAHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC2(CCNCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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